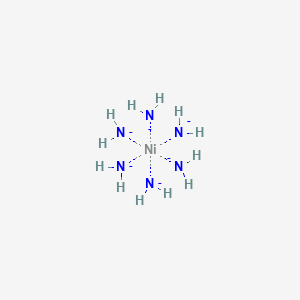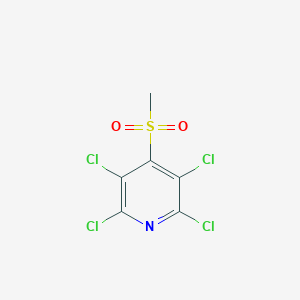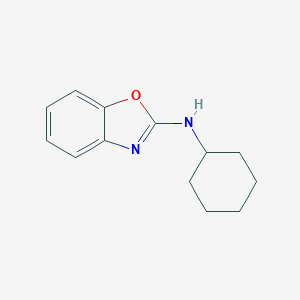
2-Benzoxazolamine, N-cyclohexyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzoxazolamine, N-cyclohexyl- is a chemical compound that has gained significant attention in scientific research. It belongs to the class of benzoxazoles and has been synthesized using various methods.
Applications De Recherche Scientifique
2-Benzoxazolamine, N-cyclohexyl- has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess antimicrobial, antifungal, and antitumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of 2-Benzoxazolamine, N-cyclohexyl- is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition results in an increase in the levels of acetylcholine, which is beneficial in the treatment of neurodegenerative diseases.
Effets Biochimiques Et Physiologiques
2-Benzoxazolamine, N-cyclohexyl- has been shown to have various biochemical and physiological effects. It has been found to possess antioxidant properties, which can protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, it has been found to have anxiolytic and sedative effects, which can be beneficial in the treatment of anxiety and insomnia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Benzoxazolamine, N-cyclohexyl- in lab experiments is its high purity and stability. It can be easily synthesized using standard laboratory techniques and is readily available. However, one of the limitations of using this compound is its potential toxicity. It can be harmful if ingested or inhaled and should be handled with care.
Orientations Futures
There are several future directions for the research on 2-Benzoxazolamine, N-cyclohexyl-. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the study of its potential use in the treatment of other diseases such as cancer and diabetes. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications in scientific research.
Conclusion
In conclusion, 2-Benzoxazolamine, N-cyclohexyl- is a chemical compound that has gained significant attention in scientific research. It has been synthesized using various methods and has been found to possess antimicrobial, antifungal, and antitumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases. Although it has several advantages for lab experiments, it also has limitations due to its potential toxicity. There are several future directions for the research on this compound, including the development of new synthesis methods and the study of its potential use in the treatment of other diseases.
Méthodes De Synthèse
2-Benzoxazolamine, N-cyclohexyl- can be synthesized using various methods. One of the most common methods is the reaction of 2-aminophenol with cyclohexyl isocyanate. The reaction takes place in the presence of a catalyst such as triethylamine and yields the desired product in good yield and purity.
Propriétés
Numéro CAS |
10450-11-0 |
|---|---|
Nom du produit |
2-Benzoxazolamine, N-cyclohexyl- |
Formule moléculaire |
C13H16N2O |
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
N-cyclohexyl-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C13H16N2O/c1-2-6-10(7-3-1)14-13-15-11-8-4-5-9-12(11)16-13/h4-5,8-10H,1-3,6-7H2,(H,14,15) |
Clé InChI |
CJTKHBHLKGNYJR-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC2=NC3=CC=CC=C3O2 |
SMILES canonique |
C1CCC(CC1)NC2=NC3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



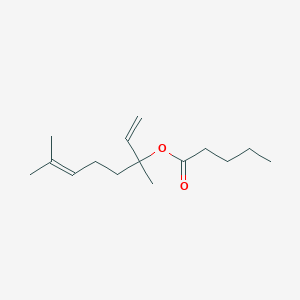
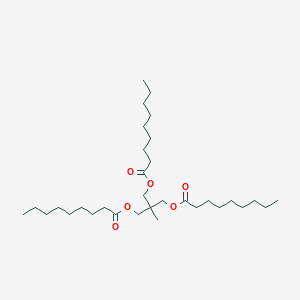
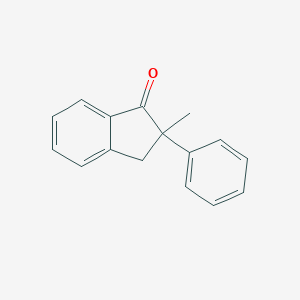

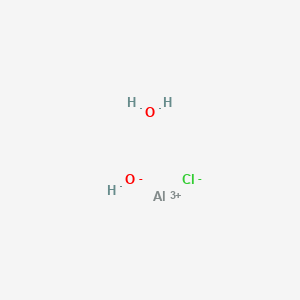
![1,2,4-Metheno-1H-cyclobuta[cd]pentalene-3,5-dione, hexahydro-](/img/structure/B80606.png)
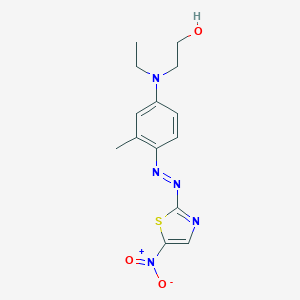


![7-Chloro-7,12-dihydrobenzo[c]phenarsazine](/img/structure/B80616.png)
